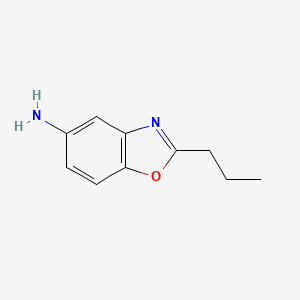

2-Propyl-1,3-benzoxazol-5-amine

カタログ番号 B1303201

CAS番号:

886361-62-2

分子量: 176.21 g/mol

InChIキー: WYENCKOREHAFMD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Propyl-1,3-benzoxazol-5-amine” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research and development .

Molecular Structure Analysis

The InChI code for “2-Propyl-1,3-benzoxazol-5-amine” is 1S/C10H12N2O/c1-2-3-10-12-8-6-7 (11)4-5-9 (8)13-10/h4-6H,2-3,11H2,1H3 . This indicates that the molecule consists of a benzoxazole ring with an amine group at the 5-position and a propyl group at the 2-position.Chemical Reactions Analysis

While specific chemical reactions involving “2-Propyl-1,3-benzoxazol-5-amine” are not available, benzoxazole derivatives are known to participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

“2-Propyl-1,3-benzoxazol-5-amine” is an irritant . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

-

Scientific Field: Synthetic Organic Chemistry

- 2-Propyl-1,3-benzoxazol-5-amine is a chemical compound used in synthetic organic chemistry . It’s a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches .

- The compound can be synthesized using various methods, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- The outcomes of these reactions can vary widely, depending on the specific conditions and reactants used .

-

Scientific Field: Medicinal Chemistry

- Benzoxazole, a core structure in 2-Propyl-1,3-benzoxazol-5-amine, is known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- In drug discovery, benzoxazole has been used as a starting material for different mechanistic approaches .

- The outcomes of these studies can provide valuable insights into the potential therapeutic applications of benzoxazole derivatives .

-

Scientific Field: Pharmaceutical Research

-

Scientific Field: Industrial Applications

- Benzoxazole, a core structure in 2-Propyl-1,3-benzoxazol-5-amine, connects synthetic organic chemistry to industrial areas .

- It could potentially be used in the synthesis of various industrial chemicals .

- The outcomes of these applications could contribute to the development of new industrial products .

-

Scientific Field: Proteomics Research

- 2-Propyl-1,3-benzoxazol-5-amine is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- The compound could be used in various experimental procedures involving protein analysis .

- The outcomes of such research could provide valuable insights into protein structures, functions, and interactions .

-

Scientific Field: Cancer Research

- Some studies have shown that certain derivatives of 2-Propyl-1,3-benzoxazol-5-amine have potential anti-cancer properties .

- In one study, a compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .

- The outcomes of such research could lead to the development of new therapeutic agents for cancer treatment .

-

Scientific Field: Synthetic Strategies

- 2-Propyl-1,3-benzoxazol-5-amine, as a benzoxazole derivative, has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

- There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

-

Scientific Field: Cytotoxic Activity Studies

- Certain derivatives of 2-Propyl-1,3-benzoxazol-5-amine have shown potential anti-cancer properties .

- In one study, a compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .

- The outcomes of such research could lead to the development of new therapeutic agents for cancer treatment .

Safety And Hazards

特性

IUPAC Name |

2-propyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENCKOREHAFMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311402 |

Source

|

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-1,3-benzoxazol-5-amine | |

CAS RN |

886361-62-2 |

Source

|

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

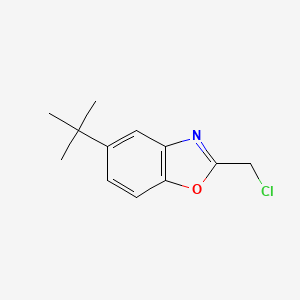

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

1119449-45-4

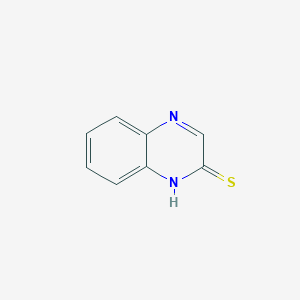

2-Quinoxalinethiol

6962-54-5

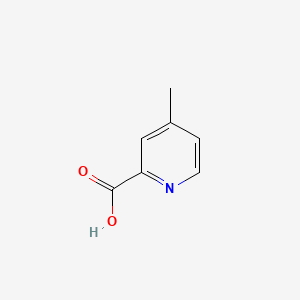

4-Methylpicolinic acid

4021-08-3

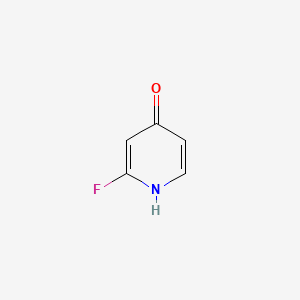

2-Fluoropyridin-4-ol

22282-69-5